Cas no 1270559-28-8 (methyl 4-(1-aminocyclopentyl)benzoate)

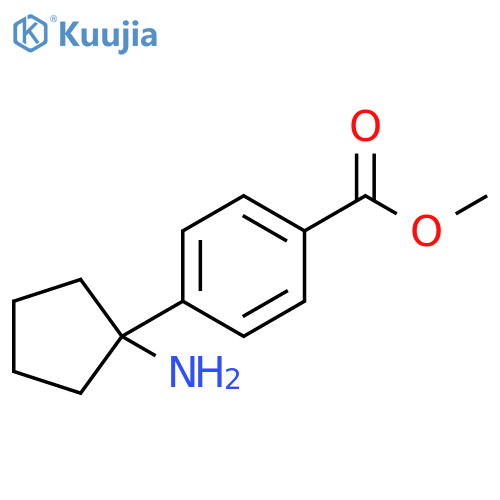

1270559-28-8 structure

商品名:methyl 4-(1-aminocyclopentyl)benzoate

methyl 4-(1-aminocyclopentyl)benzoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-(1-aminocyclopentyl)benzoate

- Benzoic acid, 4-(1-aminocyclopentyl)-, methyl ester

-

- インチ: 1S/C13H17NO2/c1-16-12(15)10-4-6-11(7-5-10)13(14)8-2-3-9-13/h4-7H,2-3,8-9,14H2,1H3

- InChIKey: YCUNKICWMBAPFN-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=CC=C(C2(N)CCCC2)C=C1

じっけんとくせい

- 密度みつど: 1.114±0.06 g/cm3(Predicted)

- ふってん: 332.1±35.0 °C(Predicted)

- 酸性度係数(pKa): 9.23±0.20(Predicted)

methyl 4-(1-aminocyclopentyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1830306-0.1g |

methyl 4-(1-aminocyclopentyl)benzoate |

1270559-28-8 | 0.1g |

$691.0 | 2023-09-19 | ||

| Enamine | EN300-1830306-10.0g |

methyl 4-(1-aminocyclopentyl)benzoate |

1270559-28-8 | 10g |

$4236.0 | 2023-06-01 | ||

| Enamine | EN300-1830306-1g |

methyl 4-(1-aminocyclopentyl)benzoate |

1270559-28-8 | 1g |

$785.0 | 2023-09-19 | ||

| Enamine | EN300-1830306-0.05g |

methyl 4-(1-aminocyclopentyl)benzoate |

1270559-28-8 | 0.05g |

$660.0 | 2023-09-19 | ||

| Enamine | EN300-1830306-0.5g |

methyl 4-(1-aminocyclopentyl)benzoate |

1270559-28-8 | 0.5g |

$754.0 | 2023-09-19 | ||

| Enamine | EN300-1830306-0.25g |

methyl 4-(1-aminocyclopentyl)benzoate |

1270559-28-8 | 0.25g |

$723.0 | 2023-09-19 | ||

| Enamine | EN300-1830306-2.5g |

methyl 4-(1-aminocyclopentyl)benzoate |

1270559-28-8 | 2.5g |

$1539.0 | 2023-09-19 | ||

| Enamine | EN300-1830306-1.0g |

methyl 4-(1-aminocyclopentyl)benzoate |

1270559-28-8 | 1g |

$986.0 | 2023-06-01 | ||

| Enamine | EN300-1830306-5.0g |

methyl 4-(1-aminocyclopentyl)benzoate |

1270559-28-8 | 5g |

$2858.0 | 2023-06-01 | ||

| Enamine | EN300-1830306-10g |

methyl 4-(1-aminocyclopentyl)benzoate |

1270559-28-8 | 10g |

$3376.0 | 2023-09-19 |

methyl 4-(1-aminocyclopentyl)benzoate 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

1270559-28-8 (methyl 4-(1-aminocyclopentyl)benzoate) 関連製品

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量